

Cyclopentanecarboximidamide: A Comprehensive Technical Guide to Chemical Identifiers, Synthesis, and Applications

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Compound of Interest

Compound Name:	Cyclopentanecarboximidamide
CAS No.:	81303-69-7
Cat. No.:	B2554758

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Executive Summary

Cyclopentanecarboximidamide (also known as cyclopentanecarboxamidine) is a highly versatile aliphatic amidine that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by its basic amidine moiety coupled with a lipophilic cyclopentyl ring, it is frequently utilized in the construction of complex heterocyclic scaffolds, superbases, and nucleophilic catalysts[1]. This technical whitepaper provides a rigorous examination of its chemical identifiers, field-proven synthetic methodologies, and pharmacological applications—specifically its role in the development of Phosphodiesterase 4 (PDE4) inhibitors[2].

Core Chemical Identifiers & Structural Properties

The structural biology of **cyclopentanecarboximidamide** is defined by the high electron density of the amidine group, which acts as both a strong hydrogen bond donor and acceptor. The cyclopentyl ring provides a degree of conformational flexibility and steric bulk that is highly favored in structure-activity relationship (SAR) optimization during drug discovery.

To ensure precise reagent sourcing and computational modeling, the quantitative identifiers for both the free base and its commonly utilized hydrochloride salt are summarized below[3][4].

Table 1: Quantitative Chemical Identifiers

Property	Value (Free Base)	Value (Hydrochloride Salt)
CAS Number	81303-69-7	68284-02-6
Molecular Formula	C ₆ H ₁₂ N ₂	C ₆ H ₁₃ ClN ₂
Molecular Weight	112.17 g/mol	148.63 g/mol
SMILES	C1CCC(C1)C(=N)N	C1CCC(C1)C(=N)N.Cl
InChI	InChI=1S/C6H12N2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H3,7,8)	InChI=1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5/h5H...
InChIKey	RMALUJUDHRIMQN-UHFFFAOYSA-N	IWYMAMAHNKEYNI-UHFFFAOYSA-N

Synthetic Workflows & Methodologies

As a Senior Application Scientist, it is critical to not only execute protocols but to understand the thermodynamic and kinetic drivers behind each step. Below are two self-validating synthetic pathways for **cyclopentanecarboximidamide**, detailing the causality behind the experimental conditions.

Protocol A: Ammonolysis of Ethyl Cyclopentanecarbimide

This classical approach relies on the nucleophilic acyl substitution of an imidate ester[5].

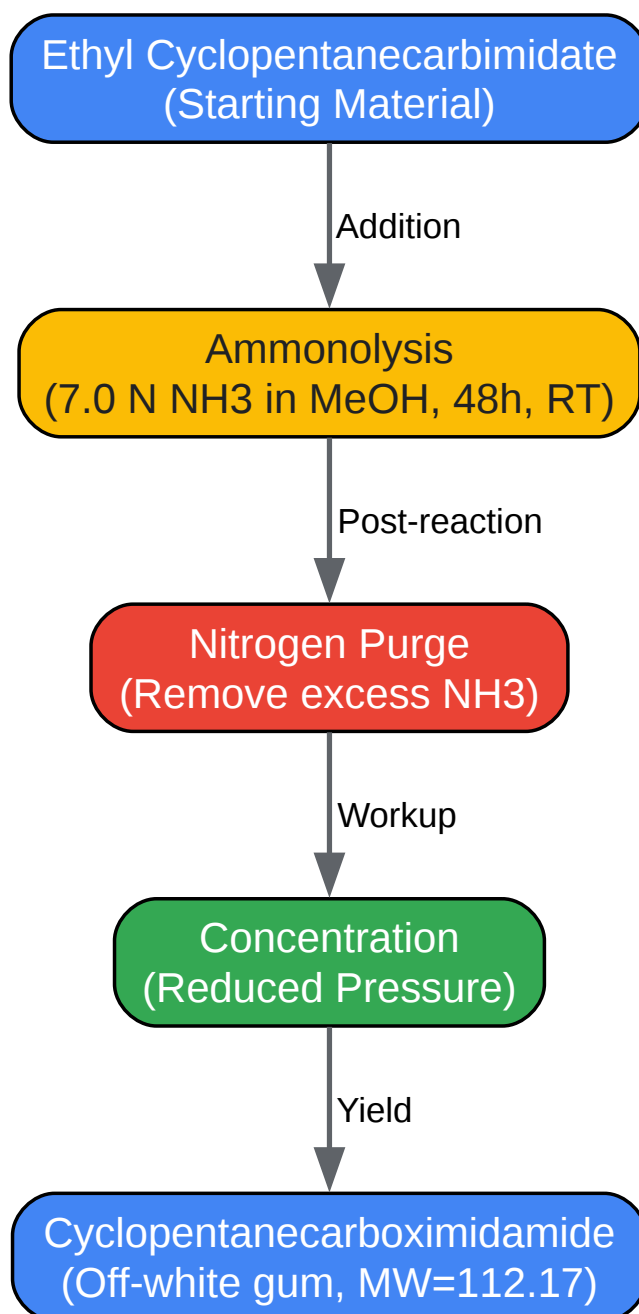
Step-by-Step Methodology:

- Preparation: Dissolve ethyl cyclopentanecarbimide (16.0 g, 113.4 mmol) in 125 mL of 7.0 N ammonia in methanol.
- Reaction: Stir the solution at room temperature (20–25 °C) for 48 hours.

- Purging: Pass a steady stream of nitrogen gas through the reaction mixture for 15–20 minutes.
- Concentration: Evaporate the solvent under reduced pressure to yield the crude product as an off-white gum (approx. 14.4 g).

Mechanistic Causality & Validation:

- Why 7.0 N Ammonia? The vast molar excess of the nucleophile (ammonia) drives the equilibrium of the substitution reaction forward while simultaneously suppressing competitive hydrolysis pathways.
- Why Room Temperature for 48h? The extended duration at ambient temperature ensures complete conversion without the thermal degradation or polymerization of the sensitive imidate intermediate that typically occurs at elevated temperatures.
- Why the Nitrogen Purge? This is a critical safety and purity step. Physically displacing unreacted, volatile ammonia from the solution prevents sudden outgassing (bumping) during rotary evaporation, minimizing product loss and side-product formation during concentration^[5].



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Step-by-step synthetic workflow for **Cyclopentanecarboximidamide** via ammonolysis.

Protocol B: C(sp²)-N Coupling of Trifluoroborate-Iminiums

A modern, transition-metal-free methodology utilizing potassium cyclopentanecarbonyltrifluoroborate[1].

Step-by-Step Methodology:

- Activation: Suspend N-fluorobenzenesulfonimide (NFSI) and K_2CO_3 in dry acetonitrile (0.1 M).
- Coupling: Add the primary trifluoroborate-iminium (pTIM) derived from cyclopentanecarbonyltrifluoroborate (0.2 mmol) and deionized water.
- Isolation: Extract the resulting N-sulfonyl amidine and subject it to standard deprotection to yield the free **cyclopentanecarboximidamide**.

Mechanistic Causality & Validation: This azide-free approach bypasses the high toxicity of traditional cyanide-based Pinner reactions. Density Functional Theory (DFT) confirms that the base (K_2CO_3) is strictly required to deprotonate the iminium intermediate (increasing its nucleophilicity) and to activate NFSI into the highly reactive $PhSO_2NF^-$ species. This dual-activation pathway facilitates rapid $C(sp^2)-N$ cross-coupling under exceptionally mild conditions[1].

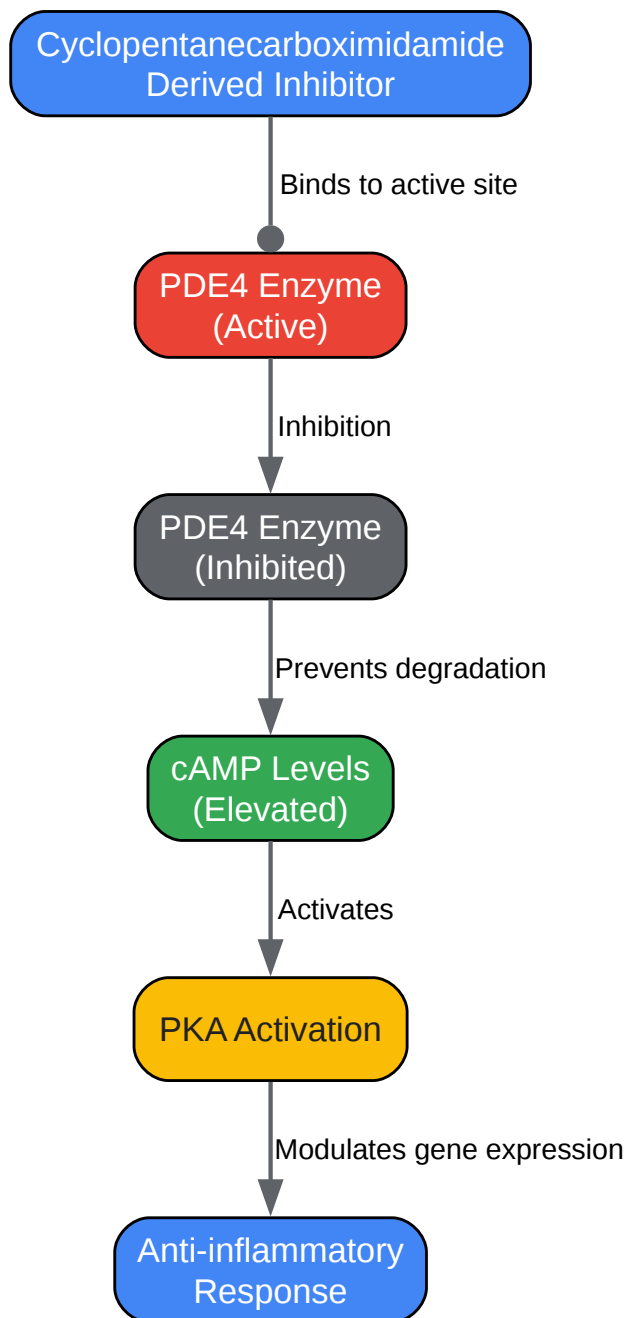
Pharmacological Applications: PDE4 Inhibition

Cyclopentanecarboximidamide is a highly prized precursor in the synthesis of bicyclic heteroaryl compounds, which are potent inhibitors of Phosphodiesterase 4 (PDE4)[2].

Mechanism of Action: PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger. By condensing **cyclopentanecarboximidamide** hydrochloride with reagents like ethyl 2-oxocyclopentanecarboxylate under basic conditions (e.g., sodium methoxide in ethanol), researchers synthesize complex pyrimidine-fused bicyclic scaffolds[2]. These scaffolds competitively bind to the active site of PDE4.

The inhibition of PDE4 prevents the hydrolysis of cAMP. The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets that downregulate pro-inflammatory cytokines (such as $TNF-\alpha$) and upregulate anti-inflammatory mediators. This makes **cyclopentanecarboximidamide**-derived

compounds highly valuable in treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.



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Mechanism of action for PDE4 inhibitors derived from **cyclopentanecarboximidamide**.

References

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- Aladdin - **Cyclopentanecarboximidamide** Hydrochloride Identifiers. [4](#)

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